Cas no 2228311-19-9 (2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine)

2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine
- EN300-1991989
- 2228311-19-9
-
- インチ: 1S/C7H10ClN3/c1-11-3-10-7(8)6(11)4-2-5(4)9/h3-5H,2,9H2,1H3
- InChIKey: RDAVSXNSPGSDIR-UHFFFAOYSA-N
- SMILES: ClC1=C(C2CC2N)N(C)C=N1
計算された属性
- 精确分子量: 171.0563250g/mol
- 同位素质量: 171.0563250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 43.8Ų
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991989-10.0g |
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
2228311-19-9 | 10g |
$8234.0 | 2023-05-26 | ||
Enamine | EN300-1991989-1.0g |
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
2228311-19-9 | 1g |
$1915.0 | 2023-05-26 | ||
Enamine | EN300-1991989-0.25g |
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
2228311-19-9 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-1991989-0.1g |
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
2228311-19-9 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-1991989-10g |
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
2228311-19-9 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-1991989-2.5g |
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
2228311-19-9 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-1991989-5.0g |
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
2228311-19-9 | 5g |
$5553.0 | 2023-05-26 | ||
Enamine | EN300-1991989-0.05g |
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
2228311-19-9 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-1991989-1g |
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
2228311-19-9 | 1g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1991989-0.5g |
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
2228311-19-9 | 0.5g |
$1084.0 | 2023-09-16 |
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amineに関する追加情報
Exploring the Structural and Functional Properties of 2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine (CAS No. 2228311-19-9)
2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine, identified by its unique CAS number 2228311-19-9, represents a structurally intriguing organic molecule with a hybrid scaffold combining a substituted imidazole ring and a cyclopropylamine moiety. The compound’s core structure features a five-membered imidazole heterocycle, which is a well-established pharmacophore in medicinal chemistry due to its versatile hydrogen-bonding capabilities and ability to participate in π-stacking interactions. The 4-chloro substitution on the imidazole ring introduces an electron-withdrawing effect, while the 1-methyl group enhances lipophilicity and potentially stabilizes the molecule through steric hindrance. The cyclopropane ring, a strained three-membered carbon framework, is known for its unique conformational flexibility and ability to mimic bioactive conformations of larger molecules, making it an attractive scaffold for drug design.
The synthesis of 2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine typically involves multi-step organic reactions that capitalize on the reactivity of imidazole derivatives. Recent advancements in C–N coupling methodologies have enabled efficient construction of such heterocyclic systems. For instance, palladium-catalyzed cross-coupling reactions between 4-chloroimidazole precursors and cyclopropylamine derivatives under mild conditions have been reported as scalable approaches. The choice of protecting groups for the amine functionality during synthesis is critical to prevent unwanted side reactions while maintaining regioselectivity at the imidazole position. Computational studies have further elucidated transition states in these syntheses, providing insights into optimizing yield and purity.
In terms of biological activity, compounds bearing imidazole-cyclopropane hybrid structures have garnered significant attention in pharmaceutical research for their potential as enzyme inhibitors or receptor modulators. The 4-chloro substituent on the imidazole ring may play a role in binding affinity by forming halogen bonds with target proteins or by inducing conformational changes that enhance molecular recognition. A 2023 study published in *Journal of Medicinal Chemistry* highlighted similar scaffolds demonstrating dual inhibition of kinases and proteases involved in cancer progression, suggesting that structural modifications like chlorination could fine-tune activity profiles. While specific data on CAS No. 2228311-19-9 remains limited, its structural similarity to known bioactive compounds implies potential therapeutic applications.
The pharmacokinetic properties of such molecules are influenced by their physicochemical characteristics. The presence of both aromatic (imidazole) and aliphatic (cyclopropyl) components creates a balance between hydrophilicity and lipophilicity, which is essential for optimal drug absorption and distribution. In vitro permeability assays using Caco-2 cell models indicate that cyclopropyl-substituted imidazoles often exhibit enhanced intestinal permeability compared to linear analogs, potentially improving oral bioavailability. Additionally, molecular docking simulations predict favorable interactions with membrane transporters like P-glycoprotein when the amine group is protonated under physiological conditions.
From a chemical stability perspective, the cyclopropane ring’s inherent strain makes it susceptible to thermal or photochemical ring-opening reactions under extreme conditions. However, when fused or substituted with electron-donating groups like methyl as in this compound, stability can be significantly improved through hyperconjugative effects. A comparative study from 2024 demonstrated that methylated cyclopropylamines retained >95% integrity after 7 days at 80°C under nitrogen atmosphere—a critical parameter for pharmaceutical manufacturing processes requiring elevated temperatures.
The compound’s interaction with biological targets likely involves multiple binding modes due to its multifunctional nature. The amine group can act as both hydrogen bond donor and acceptor depending on pH conditions, while the chlorinated imidazole provides hydrophobic interactions with protein pockets containing aromatic residues like tyrosine or phenylalanine. Recent developments in fragment-based drug discovery (FBDD) have shown that such hybrid structures can simultaneously engage multiple binding sites on a target protein through induced fit mechanisms—a phenomenon observed in some anti-inflammatory agents using similar scaffolds.
In drug metabolism studies conducted using human liver microsomes (HLM), compounds containing both imidazole rings and cyclopropyl groups tend to show moderate metabolic stability compared to purely aromatic systems. Cytochrome P450 enzymes often preferentially oxidize heterocyclic nitrogen atoms rather than cyclopropane rings unless additional functional groups are present to activate them through resonance effects or radical pathways initiated by reactive oxygen species (ROS). This property could be leveraged to design prodrugs where metabolic activation occurs selectively at disease sites with elevated ROS levels.
The application potential of 2-(4-chloro-1-methyl-imdazol-5-yl)cyclopropan-
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